![molecular formula C12H14F3NO B1324897 3-[4-(Trifluoromethyl)phenoxy]piperidine CAS No. 902836-91-3](/img/structure/B1324897.png)
3-[4-(Trifluoromethyl)phenoxy]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[4-(Trifluoromethyl)phenoxy]piperidine” is a chemical compound with the molecular formula C12H14F3NO. It has a molecular weight of 245.24 . The IUPAC name for this compound is 3-piperidinyl 4-(trifluoromethyl)phenyl ether .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H14F3NO/c13-12(14,15)9-3-5-10(6-4-9)17-11-2-1-7-16-8-11/h3-6,11,16H,1-2,7-8H2 . This code provides a unique representation of the molecule’s structure.
Aplicaciones Científicas De Investigación
Chemical Reactivity Studies
- Nucleophilic Aromatic Substitution Reactions : Trifluoromethyl group, such as in 3-[4-(Trifluoromethyl)phenoxy]piperidine, affects the reactivity in nucleophilic aromatic substitution reactions. These reactions are significantly impacted by the presence of a trifluoromethyl group, leading to distinct reactivity patterns in different solvents like DMSO (Isanbor & Babatunde, 2019).
Biological and Medicinal Applications
- Radiolabeled Probes for σ-1 Receptors : Halogenated 4-(phenoxymethyl)piperidines, closely related to this compound, have been evaluated as potential radiolabeled probes for σ-1 receptors. Such compounds have shown high uptake and retention in organs known to possess σ receptors, indicating their potential use in in vivo tomographic studies (Waterhouse et al., 1997).
- Antidepressant Activity : Compounds structurally similar to this compound have been synthesized and evaluated for antidepressant activity, showing fluoxetine-like effects in certain cases (Kumar et al., 2004).
Chemical and Physical Property Analysis
- Crystal Structure Analysis : Studies on trifluoromethyl-substituted compounds, including those with structural similarity to this compound, have been carried out to understand their crystal structures and intermolecular interactions. Such studies are crucial for understanding the physical and chemical properties of these compounds (Li et al., 2005).
Drug Discovery and Development
- Anti-Tuberculosis Activity : Piperidinol analogs, related to this compound, have been discovered with anti-tuberculosis activity. However, their development was limited due to observed side effects (Sun et al., 2009).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been used in the synthesis of dopamine d3 receptor antagonists .
Mode of Action
If it acts similarly to related compounds, it may interact with dopamine D3 receptors, potentially inhibiting their activity .
Biochemical Pathways
If it acts as a dopamine d3 receptor antagonist, it could influence dopaminergic signaling pathways .
Result of Action
If it acts as a dopamine D3 receptor antagonist, it could potentially modulate dopaminergic signaling, which could have effects on mood, reward, and motor control .
Action Environment
Environmental factors can significantly impact the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can influence a compound’s stability and its interactions with its targets . .
Análisis Bioquímico
Biochemical Properties
3-[4-(Trifluoromethyl)phenoxy]piperidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For example, it has been observed to interact with dopamine D3 receptors, which are involved in neurotransmission . The nature of these interactions often involves binding to the active site of the enzyme or receptor, leading to inhibition or modulation of its activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate the activity of calcitonin gene-related peptide (CGRP) receptors, which play a role in pain transmission and vascular regulation . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions, but can degrade over time when exposed to light or heat . Long-term effects on cellular function have been studied in both in vitro and in vivo settings, showing that prolonged exposure can lead to changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. Studies have shown that there is a threshold effect, where the compound’s efficacy plateaus at a certain dosage . Toxic effects at high doses include cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism . Understanding these metabolic pathways is crucial for determining the compound’s potential therapeutic applications and its impact on overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function, influencing its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall effect on cellular processes.
Propiedades
IUPAC Name |
3-[4-(trifluoromethyl)phenoxy]piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)9-3-5-10(6-4-9)17-11-2-1-7-16-8-11/h3-6,11,16H,1-2,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOREIFGFMIKJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10639906 |
Source


|
| Record name | 3-[4-(Trifluoromethyl)phenoxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10639906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902836-91-3 |
Source


|
| Record name | 3-[4-(Trifluoromethyl)phenoxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10639906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1324815.png)
![Ethyl 7-[4-(morpholinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1324816.png)
![Ethyl 8-[4-(morpholinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1324817.png)
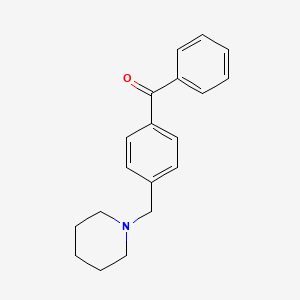
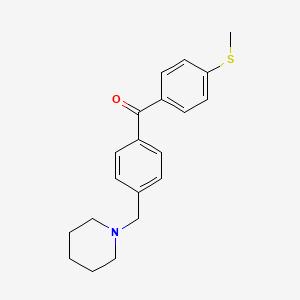
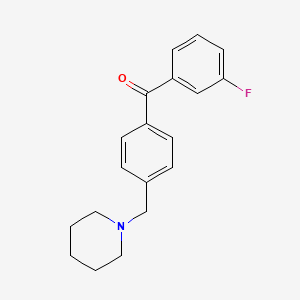

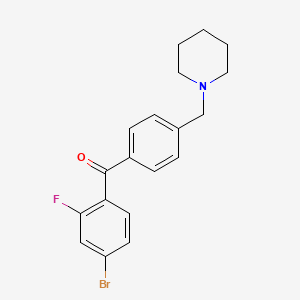
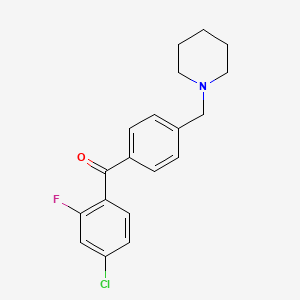


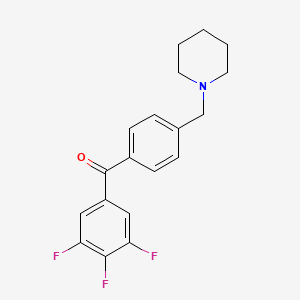
![Ethyl 5-oxo-5-[4-(piperidinomethyl)phenyl]valerate](/img/structure/B1324835.png)
![Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate](/img/structure/B1324837.png)
